ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a pyrazole and pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows for various chemical modifications, making it a versatile candidate for synthesizing derivatives with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved through the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions.
Construction of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole derivative is then reacted with an appropriate pyrimidine precursor, such as 2-chloro-3-formylpyridine, under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Esterification: The final step involves the esterification of the carboxyl group using ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, causing a conformational change that reduces enzyme activity.
Comparison with Similar Compounds
Ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 7-(1-methyl-3-phenyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with a phenyl group instead of an ethyl group, which may alter its biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor for esterification reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-4-19-9-12(10(3)18-19)13-6-7-16-14-11(8-17-20(13)14)15(21)22-5-2/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKFHTWZSKDKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC=NC3=C(C=NN23)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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